molecular formula C20H21NO3 B2975746 N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2094656-56-9

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide

Cat. No.: B2975746
CAS No.: 2094656-56-9
M. Wt: 323.392
InChI Key: CDBWGEYELFHPEF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is an organic compound characterized by its unique structure, which includes a phenylethyl group substituted with dimethoxyphenyl and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide typically involves the following steps:

    Formation of the Phenylethyl Intermediate: The initial step involves the synthesis of the phenylethyl intermediate, which can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst.

    Coupling with But-2-ynamide: The phenylethyl intermediate is then coupled with but-2-ynamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the but-2-ynamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of a dimethoxyphenyl group with a phenylethyl backbone also contributes to its unique properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-8-20(22)21-17(16-9-6-5-7-10-16)13-15-11-12-18(23-2)19(14-15)24-3/h5-7,9-12,14,17H,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBWGEYELFHPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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